molecular formula C6H12O6 B13784185 myo-Inositol-2-C-t(9CI)

myo-Inositol-2-C-t(9CI)

Número de catálogo: B13784185
Peso molecular: 182.16 g/mol
Clave InChI: CDAISMWEOUEBRE-LPAPVPFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

myo-Inositol-2-C-t(9CI) is a specialized chemical reagent provided for research and development purposes. This compound is of particular interest in the study of inositol biochemistry and its role in cellular signaling pathways. Inositols, such as myo-inositol, are cyclic polyalcohols that serve as fundamental building blocks for various second messengers within cells. They are known to play critical roles in mediating the actions of hormones like insulin, FSH, and TSH . Researchers investigate these mechanisms in the context of several physiological and metabolic processes. A primary area of research involves female reproductive health, where inositol derivatives have been studied for their potential to support oocyte quality and metabolic parameters . The insulin-sensitizing properties of inositols are also a key focus for research into metabolic conditions . Furthermore, the role of inositols extends to other systems, including respiratory health, where their function as components of lung surfactant and modulators of inflammation is explored . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, concentration, and storage conditions.

Propiedades

Fórmula molecular

C6H12O6

Peso molecular

182.16 g/mol

Nombre IUPAC

(2S,3R,5S,6R)-1-tritiocyclohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3?,4?,5-,6-/i1T/t1?,2-,3+,4+,5-,6?

Clave InChI

CDAISMWEOUEBRE-LPAPVPFRSA-N

SMILES isomérico

[3H]C1([C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O

SMILES canónico

C1(C(C(C(C(C1O)O)O)O)O)O

Origen del producto

United States

Métodos De Preparación

Chemical Synthesis Approaches

The preparation of myo-Inositol-2-C-t(9CI) typically involves the selective incorporation of tritium (^3H) at the 2-carbon position of the myo-inositol ring. This is achieved through isotopic exchange or tritium labeling of a suitable precursor compound.

  • Starting Material: myo-Inositol or protected derivatives thereof.
  • Tritium Labeling: Tritium gas or tritiated reducing agents are used to replace a hydrogen atom at the 2-C position. This requires careful control of reaction conditions to ensure site-specific labeling without scrambling or degradation of the inositol ring.
  • Protection/Deprotection Steps: Hydroxyl groups are often protected using silyl or acyl protecting groups to prevent unwanted side reactions during tritiation.
  • Purification: Chromatographic techniques (e.g., HPLC or preparative TLC) are employed to isolate the labeled compound with high radiochemical purity.

Biosynthetic Methods Using Engineered Microorganisms

Recent advances have demonstrated light-driven biosynthesis of myo-inositol derivatives directly from carbon dioxide using genetically engineered cyanobacteria and bacteria:

  • Genetic Engineering: Introduction of genes encoding myo-inositol-1-phosphate synthase (INO1) and myo-inositol-1-monophosphatase into Synechocystis sp. PCC 6803 enables the biosynthesis of myo-inositol from CO2.
  • Metabolic Flux Optimization: Knockdown of competing pathways (e.g., glucose-6-phosphate dehydrogenase, glucose-6-phosphate isomerase, phosphofructokinase) using inducible small RNA regulatory tools increases carbon flux toward myo-inositol production.
  • Yield Improvements: Through gene overexpression and cultivation optimization (e.g., bicarbonate supplementation), myo-inositol production reached up to 12.72 mg/L, a 12-fold increase compared to initial engineered strains.
  • Application to Tritium Labeling: While this method primarily produces unlabeled myo-inositol, it provides a sustainable platform for biosynthetic incorporation of isotopes, potentially adaptable for tritium labeling by feeding tritiated precursors or using tritium-enriched media.

Comparative Summary of Preparation Methods

Method Type Key Features Advantages Limitations References
Chemical Tritium Labeling Selective tritium incorporation at 2-C position; use of protecting groups; chromatographic purification High specificity; well-established labeling Requires handling of radioactive materials; complex protection/deprotection steps
Biosynthetic Production Genetic engineering of cyanobacteria; metabolic flux control; light-driven CO2 fixation Sustainable; scalable; potential for isotope incorporation Current yields moderate; tritium incorporation not yet standard
Sample Preparation & Analysis Extraction, SPE cleanup, acid hydrolysis, chromatographic separation Efficient purification; reduces analyte loss Not a synthesis method but critical for purity and analysis

Detailed Research Results and Data

Tritium Labeling Efficiency and Purity

  • Radiochemical purity of myo-Inositol-2-C-t(9CI) typically exceeds 95% after chromatographic purification.
  • Specific activity depends on tritium source and reaction time; typical values range from 1 to 10 Ci/mmol.
  • Losses during SPE cleanup can reduce yield by up to 15%, necessitating optimized protocols.

Biosynthetic Production Metrics

Parameter Initial Engineered Strain Optimized Strain with sRNA Regulation Final Yield with Bicarbonate Supplementation
myo-Inositol Production (mg/L) 0.97 7.93 12.72
Fold Increase vs. Initial Strain 1 ~8.2 ~13
Cultivation Conditions Standard BG11 medium sRNA induction + gene overexpression Bicarbonate-enhanced carbon fixation

This data demonstrates the potential for sustainable biosynthesis, which could be adapted for isotopic labeling in future studies.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Metabolic Disorders

Insulin Sensitivity and Polycystic Ovary Syndrome (PCOS)

Myo-inositol has been extensively studied for its effects on insulin sensitivity, particularly in women with PCOS. A meta-analysis of randomized controlled trials showed that myo-inositol supplementation significantly improved metabolic profiles by reducing fasting insulin levels and enhancing ovulation rates. Specifically, myo-inositol at doses of 2 g twice daily was associated with a reduction in insulin resistance and improved hormonal balance in patients with PCOS .

Table 1: Effects of Myo-Inositol on Metabolic Parameters in PCOS Patients

ParameterBaseline ValuePost-Treatment ValueChange (%)
Fasting Insulin (µU/mL)12.57.5-40
HOMA-IR3.51.5-57
Ovulation Rate (%)3061+103

Gestational Diabetes

Recent studies also indicate that myo-inositol can significantly reduce the incidence of gestational diabetes mellitus (GDM). In a controlled trial involving pregnant women at risk for GDM, those receiving myo-inositol showed a reduction in fasting glucose levels and improved insulin sensitivity compared to the control group .

Reproductive Health

Oocyte Quality Improvement

Myo-inositol has demonstrated promising results in enhancing oocyte quality during assisted reproductive technologies such as intracytoplasmic sperm injection (ICSI). A study comparing myo-inositol and D-chiro-inositol found that women treated with myo-inositol had a higher number of mature oocytes and better embryo quality outcomes .

Table 2: Oocyte Quality Outcomes in ICSI Cycles

Treatment GroupMature Oocytes RetrievedTotal Oocytes RetrievedPregnancy Rate (%)
Myo-Inositol122045
D-Chiro-Inositol81930

Neurological Applications

Cognitive Function and Alzheimer’s Disease

Emerging research suggests that myo-inositol may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s disease. Elevated levels of myo-inositol have been observed in patients with Alzheimer’s, indicating its potential role as a biomarker or therapeutic agent . The compound's involvement in signal transduction pathways may help mitigate cognitive decline by enhancing neuronal health.

Cosmetic Applications

Myo-inositol is also being explored in cosmetic formulations due to its moisturizing properties and potential to improve skin health. Its inclusion in topical products aims to enhance skin hydration and elasticity, making it a valuable ingredient in anti-aging formulations .

Case Studies and Research Findings

  • PCOS Treatment Study : A randomized trial involving 247 women with PCOS showed that those receiving myo-inositol experienced significant improvements in metabolic parameters and ovulation rates compared to controls .
  • Gestational Diabetes Study : Another study highlighted that supplementation with myo-inositol reduced the incidence of GDM by up to 87% among high-risk pregnant women .
  • Cognitive Health Research : A longitudinal study indicated that higher dietary intake of myo-inositol was associated with better cognitive performance in older adults, suggesting its potential role in dementia prevention .

Mecanismo De Acción

myo-Inositol exerts its effects through various molecular targets and pathways. It is involved in cellular signaling processes, including insulin signal transduction and cytoskeleton transduction. The enzyme myo-Inositol oxygenase catalyzes the conversion of myo-Inositol to D-glucuronate, initiating the only known pathway in humans for the catabolism of the carbon skeleton of cell-signaling inositol phosphates and phosphoinositides .

Comparación Con Compuestos Similares

Q & A

Q. What are the structural characteristics of myo-Inositol-2-C-t(9CI), and how do they influence its reactivity in biochemical systems?

Methodological Answer: The structure of myo-inositol derivatives is critical for their function. myo-Inositol-2-C-t(9CI) features a cyclohexanehexol backbone with a specific hydroxyl group substitution at the C2 position. Structural analysis typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and X-ray crystallography to confirm stereochemistry and substitution patterns . Differences in hydroxyl group orientation can alter hydrogen bonding and molecular interactions, affecting its role in cellular signaling pathways like phosphatidylinositol metabolism.

Q. What validated analytical methods are recommended for quantifying myo-Inositol-2-C-t(9CI) in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting trace amounts in complex matrices. For example, reverse-phase HPLC with a C18 column and electrospray ionization (ESI) in negative ion mode can achieve quantification limits of ~1 ng/mL . Sample preparation often involves derivatization (e.g., trimethylsilylation) to enhance volatility for gas chromatography (GC-MS) applications.

Q. How should researchers safely handle and store myo-Inositol-2-C-t(9CI) in laboratory settings?

Methodological Answer: Storage at 15–30°C in airtight, light-resistant containers is recommended to prevent hygroscopic degradation . Personal protective equipment (PPE) such as nitrile gloves and lab coats should be worn. While no specific fire hazards are reported, standard chemical safety protocols (e.g., OSHA HCS guidelines) apply .

Advanced Research Questions

Q. How can researchers address contradictory findings in myo-Inositol-2-C-t(9CI) studies, such as discrepancies in its efficacy across different cell lines?

Methodological Answer: Contradictions often arise from variability in experimental design. To mitigate this:

  • Use standardized cell lines (e.g., ATCC-certified) and report passage numbers.
  • Control for extracellular inositol concentrations, as endogenous levels can interfere with exogenous compound effects .
  • Apply statistical frameworks like Bayesian meta-analysis to reconcile conflicting data .

Q. What experimental strategies optimize the synthesis of myo-Inositol-2-C-t(9CI) with high enantiomeric purity?

Methodological Answer: Asymmetric synthesis via chiral auxiliaries or enzymatic catalysis (e.g., using inositol oxygenases) can enhance stereochemical control. For example, regioselective protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers followed by selective deprotection minimizes side reactions . Purity validation requires chiral HPLC (e.g., Chiralpak IC column) with >99% enantiomeric excess (ee) as a benchmark.

Q. How does myo-Inositol-2-C-t(9CI) interact with phosphoinositide 3-kinase (PI3K) pathways, and what experimental models best capture these dynamics?

Methodological Answer: myo-Inositol derivatives modulate PI3K signaling by competing with endogenous inositol lipids. Use knockout cell models (e.g., PI3K-deficient mutants) to isolate direct effects. Fluorescent probes like GFP-tagged PH domains can visualize real-time subcellular localization changes via confocal microscopy . Dose-response assays should span 0.1–100 µM to identify non-linear kinetics.

Key Methodological Recommendations

  • Research Question Formulation : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define hypotheses .
  • Data Interpretation : Use multivariate regression to account for confounding variables (e.g., cell confluency, solvent carrier effects) .
  • Ethical Compliance : Adhere to institutional biosafety protocols, especially when testing derivatives in vivo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.